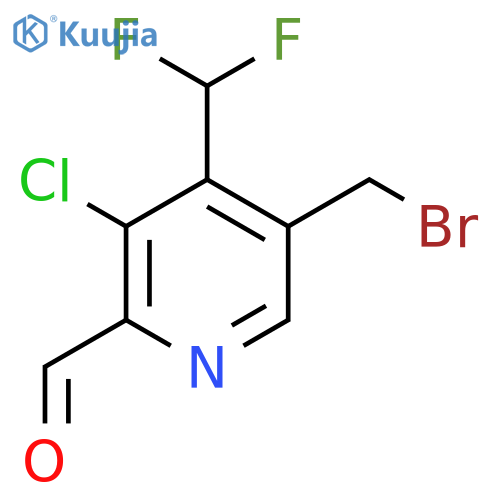

Cas no 1806944-11-5 (5-(Bromomethyl)-3-chloro-4-(difluoromethyl)pyridine-2-carboxaldehyde)

1806944-11-5 structure

商品名:5-(Bromomethyl)-3-chloro-4-(difluoromethyl)pyridine-2-carboxaldehyde

CAS番号:1806944-11-5

MF:C8H5BrClF2NO

メガワット:284.48520731926

CID:4873924

5-(Bromomethyl)-3-chloro-4-(difluoromethyl)pyridine-2-carboxaldehyde 化学的及び物理的性質

名前と識別子

-

- 5-(Bromomethyl)-3-chloro-4-(difluoromethyl)pyridine-2-carboxaldehyde

-

- インチ: 1S/C8H5BrClF2NO/c9-1-4-2-13-5(3-14)7(10)6(4)8(11)12/h2-3,8H,1H2

- InChIKey: DDNPHBBLFIKASP-UHFFFAOYSA-N

- ほほえんだ: BrCC1C=NC(C=O)=C(C=1C(F)F)Cl

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 208

- 疎水性パラメータ計算基準値(XlogP): 2.5

- トポロジー分子極性表面積: 30

5-(Bromomethyl)-3-chloro-4-(difluoromethyl)pyridine-2-carboxaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029044862-250mg |

5-(Bromomethyl)-3-chloro-4-(difluoromethyl)pyridine-2-carboxaldehyde |

1806944-11-5 | 97% | 250mg |

$998.40 | 2022-03-31 | |

| Alichem | A029044862-500mg |

5-(Bromomethyl)-3-chloro-4-(difluoromethyl)pyridine-2-carboxaldehyde |

1806944-11-5 | 97% | 500mg |

$1,613.70 | 2022-03-31 | |

| Alichem | A029044862-1g |

5-(Bromomethyl)-3-chloro-4-(difluoromethyl)pyridine-2-carboxaldehyde |

1806944-11-5 | 97% | 1g |

$2,890.60 | 2022-03-31 |

5-(Bromomethyl)-3-chloro-4-(difluoromethyl)pyridine-2-carboxaldehyde 関連文献

-

Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945

-

Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101

-

3. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114

-

Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356

-

Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676

1806944-11-5 (5-(Bromomethyl)-3-chloro-4-(difluoromethyl)pyridine-2-carboxaldehyde) 関連製品

- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)

- 2228509-21-3({1-(2-fluoropyridin-3-yl)methylcyclopropyl}methanamine)

- 1250552-15-8(N-cyclooctyl-1-methylpyrrolidin-3-amine)

- 1342087-58-4(4-(2-ethylphenyl)butan-1-amine)

- 68281-26-5(3-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol)

- 64869-63-2((1S,3R)-3-methylcyclohexan-1-amine)

- 1807211-13-7(3-Bromo-5-cyano-4-(hydroxymethyl)benzoic acid)

- 1699324-03-2(3-{(benzyloxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid)

- 851802-43-2(1-(naphthalene-2-carbonyl)-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole)

- 1807260-90-7(Ethyl 2-cyano-3-ethyl-4-nitrobenzoate)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬